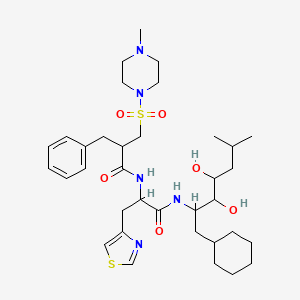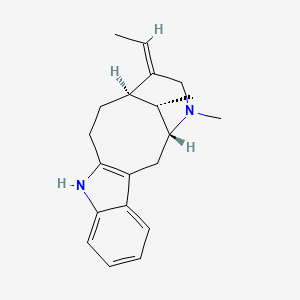
Maduramicin ammonium, VETRANAL(TM), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Maduramicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Maduramicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In veterinary medicine, it is used as a prophylactic agent against coccidiosis in poultry . In chemistry, it serves as a model compound for studying the synthesis and reactivity of complex natural products . In biology, it is used to study the mechanisms of action of antiprotozoal agents . In industry, it is used in the production of veterinary pharmaceuticals .
Mechanism of Action
Maduramicin exerts its effects by disrupting the ion transport mechanisms in protozoal cells, leading to cell death . The molecular targets of Maduramicin include ion channels and transporters involved in maintaining cellular ion balance . The pathways involved in its mechanism of action are not fully understood but are believed to involve the disruption of ion gradients across cell membranes .
Comparison with Similar Compounds
Maduramicin is similar to other ionophore antibiotics such as Monensin, Salinomycin, and Narasin . it is unique in its higher potency and broader spectrum of activity against protozoal parasites . The similar compounds include:
- Monensin
- Salinomycin
- Narasin
Maduramicin’s uniqueness lies in its higher efficacy and lower toxicity compared to these similar compounds .
Properties
Molecular Formula |
C47H83NO17 |
|---|---|
Molecular Weight |
934.2 g/mol |
IUPAC Name |
azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 |
InChI Key |
WQGJEAMPBSZCIF-HKSLRPGUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+] |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
maduramicin maduramycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![WX UK1 [Who-DD]](/img/structure/B1242615.png)


![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)








